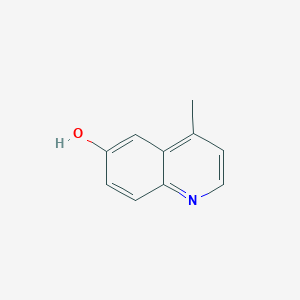

4-Methylquinolin-6-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-5-11-10-3-2-8(12)6-9(7)10/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCLQXFVKXKSMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279599 | |

| Record name | 4-methylquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5429-01-6 | |

| Record name | NSC13344 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methylquinolin-6-ol: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials. Among the vast family of quinoline derivatives, 4-Methylquinolin-6-ol represents a significant, albeit less extensively documented, molecule. This guide provides a comprehensive technical overview of this compound, addressing its chemical properties, structural features, and synthetic pathways. In instances where direct experimental data for this compound is limited, this guide draws upon established knowledge of its close structural isomers and related derivatives to provide a well-rounded and insightful perspective for researchers and drug development professionals. The quinoline ring has been a foundational element in the synthesis of various pharmacologically significant compounds.[1]

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound characterized by a quinoline core structure, with a methyl group substituted at the 4-position and a hydroxyl group at the 6-position. This substitution pattern significantly influences the molecule's electronic distribution, reactivity, and potential biological interactions.

Tautomerism

It is crucial to recognize that this compound can exist in tautomeric forms, primarily as 4-methyl-1H-quinolin-6(7H)-one. This keto-enol tautomerism is a characteristic feature of hydroxyquinolines and can influence their chemical behavior and spectroscopic properties.

Caption: Synthetic pathway for 6-Methyl-4-quinolone.

Experimental Protocol for the Synthesis of 6-Methyl-4-quinolone [2]

-

Dissolution: Dissolve 2-amino-5-methylacetophenone (0.67 mmol) in toluene (8 mL) in a dry reaction flask to create a homogeneous solution.

-

Base Addition: Slowly add sodium hydride (60% dispersion in oil, 2 mmol) to the solution and stir the reaction mixture at room temperature for 30 minutes.

-

Ester Addition: Add ethyl formate (3.3 mmol) dropwise to the reaction mixture.

-

Reaction: Continue stirring the reaction mixture at room temperature overnight.

-

Quenching: Slowly add water (3 mL) to the reaction solution and stir for 5 minutes.

-

Neutralization and Precipitation: Neutralize the reaction solution with a 10% hydrochloric acid solution, leading to the precipitation of crystals.

-

Isolation and Purification: Collect the precipitated crystals by filtration, wash with cold water (2 x 3 mL), and dry to yield 6-methyl-4-quinolone.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the structural elucidation and confirmation of synthetic products. Below are the reported spectral data for the isomer 6-Methyl-4-quinolone.

¹H-NMR Spectroscopy of 6-Methyl-4-quinolone

[2]

-

δ 2.40 (s, 3H): This singlet corresponds to the three protons of the methyl group at the 6-position.

-

δ 5.99 (dd, J = 1.2, 7.3Hz, 1H): This doublet of doublets is assigned to the proton at the 3-position of the quinolone ring.

-

δ 7.41-7.49 (m, 2H): This multiplet represents the protons on the benzene ring portion of the quinoline scaffold.

-

δ 7.84 (dd, J = 5.9, 7.3Hz, 1H): This doublet of doublets is attributed to a proton on the pyridine ring of the quinolone.

-

δ 7.87 (s, 1H): This singlet corresponds to the proton at the 5-position.

-

δ 11.7 (brs, 1H): This broad singlet is indicative of the N-H proton of the quinolone ring.

Mass Spectrometry of 6-Methyl-4-quinolone

[2]

-

FD-MS (m/z): 159 (M+). This corresponds to the molecular ion of the compound, confirming its molecular weight.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the interplay of the electron-donating hydroxyl group and the methyl group, as well as the electron-withdrawing nature of the quinoline nitrogen. The hydroxyl group can undergo O-alkylation and O-acylation reactions, while the quinoline ring is susceptible to electrophilic aromatic substitution, with the position of substitution directed by the existing substituents.

The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [3][4][5]The specific substitution pattern of this compound suggests potential for biological activity, warranting further investigation. For instance, various 8-hydroxyquinoline derivatives have been extensively studied for their antimicrobial and anticancer effects. [3]

Conclusion

While direct experimental data for this compound remains limited, this technical guide provides a comprehensive overview based on its structural characteristics and the well-documented properties of its isomers and related quinoline derivatives. The provided synthetic protocol for 6-Methyl-4-quinolone offers a solid foundation for the development of a synthetic route to this compound. The spectroscopic data of the isomer serves as a valuable reference for the structural elucidation of the target compound. The inherent biological potential of the quinoline scaffold suggests that this compound is a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery.

References

-

PubChem. 4-Methylquinoline. National Center for Biotechnology Information. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Safety of 4-Methyl-quinoline-6-carbonitrile. Available from: [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4984. Available from: [Link]

-

PubChem. 2-Chloro-4-methyl-quinolin-6-ol. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.

-

NIST WebBook. 4-Methyl-2-hydroxyquinoline. National Institute of Standards and Technology. Available from: [Link]

-

PubChem. 4-Methylquinolin-2-ol. National Center for Biotechnology Information. Available from: [Link]

-

Al-Zoubi, W., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(21), 7384. Available from: [Link]

-

Szebesczyk, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(15), 4975. Available from: [Link]

-

PubChem. 4-Methyl-8-hydroxyquinoline. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis, X-ray diffraction study and biological activity of 7-hydroxy-4-methylquinolin-2(1H)-one. Available from: [Link]

-

RSC Advances. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. Available from: [Link]

-

MDPI. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Available from: [Link]

-

ChemBK. 4-Methyl-8-hydroxyquinoline. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 4-quinolones. Available from: [Link]

-

MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available from: [Link]

-

Royal Society of Chemistry. Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Available from: [Link]

-

ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Available from: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]

-

YouTube. 15.6d Structural Determination From All Spectra Example 4 | Organic Chemistry. Available from: [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Available from: [Link]

-

YouTube. Determining a Structure with IR and NMR. Available from: [Link]

Sources

A-Z Guide to the Synthesis of 4-Methylquinolin-6-ol and Its Derivatives: A Handbook for Drug Discovery

Abstract

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Among its many valuable derivatives, 4-Methylquinolin-6-ol stands out as a critical and versatile building block for the synthesis of novel bioactive compounds. Its bifunctional nature, featuring a reactive hydroxyl group and a modifiable heterocyclic core, offers a rich platform for chemical exploration. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound and details subsequent strategies for its derivatization. We will delve into the mechanistic underpinnings of classical name reactions, present field-tested experimental protocols, and discuss the strategic considerations essential for researchers in organic synthesis and drug development.

Introduction: The Significance of the Quinoline Scaffold

The quinoline motif, a fusion of a benzene and a pyridine ring, is a privileged scaffold in pharmaceutical science.[1] Its presence in natural alkaloids like quinine, the first effective anti-malarial, spurred over a century of research, cementing its importance.[2] Quinoline derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]

This compound, in particular, serves as an exemplary starting point for creating libraries of novel compounds. The methyl group at the 4-position and the hydroxyl group at the 6-position provide distinct handles for chemical modification, allowing for systematic Structure-Activity Relationship (SAR) studies. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to effectively synthesize and utilize this pivotal intermediate.

Foundational Synthesis of the Quinoline Core

The construction of the quinoline ring system can be achieved through several powerful and historically significant name reactions. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

Key Synthetic Strategies: A Comparative Overview

Four classical methods stand out for their reliability and adaptability in synthesizing substituted quinolines:

-

Skraup Synthesis: This is the archetypal quinoline synthesis, involving the reaction of an aromatic amine (like aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[4] The reaction proceeds via the acid-catalyzed dehydration of glycerol to acrolein, followed by a Michael addition of the amine, cyclization, and finally, oxidation to the aromatic quinoline.[5] While robust, the reaction is famously exothermic and requires careful control.[4]

-

Doebner-von Miller Reaction: A highly versatile modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[6][7] This method is particularly relevant for synthesizing 4-methylquinolines by reacting an aniline with crotonaldehyde or methyl vinyl ketone.[6][8] The reaction is generally considered safer and more adaptable for generating specific substitution patterns.[9]

-

Combes Synthesis: This method involves the acid-catalyzed condensation of an aromatic amine with a 1,3-diketone (like acetylacetone).[6][10] The mechanism involves the initial formation of an enamine, which then undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline.[6][11]

-

Knorr Synthesis: This route leads to 2-hydroxyquinolines (quinolin-2-ones) through the condensation of an aniline with a β-ketoester, followed by cyclization in strong acid.[12] While not a direct route to this compound, it is a crucial method for accessing quinolone derivatives.

Step-by-Step Procedure:

-

Catalyst Preparation ('Silferc'): Prepare the 'silferc' catalyst by impregnating silica gel with anhydrous ferric chloride. This provides a solid-supported Lewis acid catalyst.

-

Initial Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 4-aminophenol (1 equivalent) in glacial acetic acid under a nitrogen atmosphere.

-

Catalyst Addition: Add the prepared 'silferc' catalyst (approx. 1.1 equivalents) to the stirred solution. Stir for 5-10 minutes.

-

MVK Addition: Slowly add methyl vinyl ketone (MVK, approx. 1.1 equivalents) dropwise to the reaction mixture over 15-20 minutes. An exothermic reaction may occur; maintain the temperature below 30°C using a water bath if necessary.

-

First Heating Stage: After the addition is complete, heat the reaction mixture to 70-75°C and maintain this temperature for one hour. [13]6. Second Catalyst Addition: Add anhydrous zinc chloride (ZnCl₂, approx. 1.1 equivalents) to the mixture.

-

Reflux: Heat the reaction to reflux and continue for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and filter to remove the solid catalyst. Carefully neutralize the filtrate by slowly adding it to a stirred 10% sodium hydroxide solution until the pH is ~8-9.

-

Extraction: Transfer the neutralized mixture to a separation funnel and extract the product with ethyl acetate (3 x volume).

-

Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Causality and Optimization

-

Dual Catalyst System: The use of 'silferc' (a milder Lewis acid) initially facilitates the Michael addition, while the stronger Lewis acid ZnCl₂ promotes the subsequent cyclization and dehydration steps. This staged approach can improve yields and reduce side products compared to using a single strong acid throughout. [13]* Temperature Control: Controlling the initial MVK addition is crucial to prevent polymerization and unwanted side reactions. The subsequent heating stages provide the necessary activation energy for cyclization and aromatization.

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere (nitrogen or argon) minimizes oxidation of the p-aminophenol starting material, which can be sensitive to air.

| Parameter | Condition | Rationale |

| Starting Material | p-Aminophenol | Provides the benzene ring and the C6-OH group. |

| Reagent | Methyl Vinyl Ketone | Provides the C2, C3, C4, and 4-methyl group. |

| Catalyst System | FeCl₃/Silica + ZnCl₂ | Staged Lewis acidity for controlled reaction. [13] |

| Solvent | Acetic Acid | Acts as both solvent and mild acid catalyst. |

| Temperature | 70-75°C, then Reflux | Stepwise heating for controlled reaction stages. |

| Typical Yield | 55-65% | Based on analogous syntheses. [13] |

Synthesis of this compound Derivatives

The true utility of this compound lies in its capacity for further functionalization. The 6-hydroxyl group and the quinoline ring itself offer multiple sites for modification, enabling the creation of diverse chemical libraries.

Reactions at the 6-Hydroxyl Group

The phenolic hydroxyl group is a prime site for introducing a variety of functionalities, most commonly through etherification or esterification.

-

O-Alkylation (Ether Synthesis): The reaction of this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone) yields the corresponding 6-alkoxy derivative. This is a standard Williamson ether synthesis. [14][15]* O-Acylation (Ester Synthesis): Esters are readily formed by reacting the hydroxyl group with acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.

Reactions on the Quinoline Ring

-

Electrophilic Halogenation: The quinoline ring can undergo electrophilic substitution. Halogenation (chlorination, bromination) can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The directing effects of the existing substituents will influence the position of the incoming halogen, often favoring the C5 and C7 positions. [16]* Conversion to Halogenated Intermediates: A powerful strategy involves converting the 6-hydroxyl group into a more reactive intermediate. For instance, treatment with phosphorus oxychloride (POCl₃) can potentially convert the tautomeric quinolone form to a 6-chloro derivative, which is an excellent substrate for nucleophilic aromatic substitution (SNAᵣ) reactions. Similarly, 4-hydroxyquinolines can be converted to 4-chloroquinolines, which are highly reactive towards nucleophiles like amines. [17][18][19]

Protocol: Synthesis of 6-Methoxy-4-methylquinoline

This protocol details the O-methylation of this compound.

Materials & Reagents:

-

This compound

-

Methyl Iodide (CH₃I)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Brine solution

-

Water

Procedure:

-

To a solution of this compound (1 equivalent) in DMF, add anhydrous potassium carbonate (2-3 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add methyl iodide (1.2-1.5 equivalents) dropwise to the mixture.

-

Heat the reaction to 50-60°C and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.

-

Cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure 6-Methoxy-4-methylquinoline.

Conclusion and Future Outlook

This compound is a highly valuable and accessible synthetic intermediate. Its straightforward preparation via established methods like the Doebner-von Miller reaction, coupled with its versatile functional handles, makes it an ideal scaffold for drug discovery programs. The methodologies outlined in this guide provide a robust framework for both the synthesis of the core molecule and the exploration of its chemical space through targeted derivatization. As the demand for novel therapeutics continues to grow, the strategic use of such foundational building blocks will remain paramount in the quest for new and effective medicines.

References

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 18, 2026, from [Link]

- Elderfield, R. C., & Maggiolo, A. D. (1951). Preparation of 4-hydroxyquinoline compounds (U.S. Patent No. 2,558,211). U.S.

-

synthesis of quinoline derivatives and its applications. (2022, November 16). SlideShare. Retrieved January 18, 2026, from [Link]

- Wolin, R. L., & Breslin, H. (1973). Benzylic halogenation of methylquinones. Journal of Organic Chemistry, 38(13), 2415-2417.

- Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022). Chemical Biology & Drug Design, 100(4), 517-548.

- Wlodarczyk, N., Simenel, C., Delepierre, M., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934-942.

- Wang, G., Yuan, M., & Wang, Q. (2009). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 74(19), 7409-7411.

- Preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016).

- Reddy, T. S., & Ghorai, P. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(3), 633-639.

- Application of Quinoline Ring in Structural Modification of Natural Products. (2022). Molecules, 27(23), 8206.

-

An Acid Alkylation of 8-Hydroxyquinoline. (n.d.). Retrieved January 18, 2026, from [Link]

-

Combes quinoline synthesis. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Mekky, A. E. M., & Ewida, M. A. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(7), 573-583.

- An improved process for the synthesis of quinoline derivatives. (2007).

-

What is the complete procedure for Doebner-von miller reaction ? (2018). ResearchGate. [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

- Mishra, P., Kumar, A., Sharma, U. C., Saxena, A., Prabahar, A. E., Gupta, S., & Verma, A. K. (2022). Quinoline derivative and their pharmacological & medicinal potential. International Journal of Health Sciences, 6(S3), 2016-2040.

-

Halogenation of 8-methyl quinoline. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Skraup's Synthesis. (2012, November 3). Vive Chemistry. Retrieved January 18, 2026, from [Link]

-

Scheme of the O-alkylation of 8-hydroxyquinoline. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

- Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and pr. (2022). RSC Advances, 12(32), 20958-20968.

- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2020). ACS Omega, 5(10), 5123-5134.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2016). Journal of Heterocyclic Chemistry, 53(2), 337-353.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(4), 845-863.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(38), 22537-22558.

- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2024). Journal of the American Chemical Society.

- Doebner-von Miller Synthesis. (n.d.). In Name Reactions in Organic Synthesis.

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). Molecules, 26(16), 4945.

- Quinoline derivative and their pharmacological & medicinal potential. (2022). International Journal of Health Sciences, 6(S3).

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3444-3448.

-

Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018, July 15). YouTube. Retrieved January 18, 2026, from [Link]

- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (1987). The Journal of Organic Chemistry, 52(22), 4974-4981.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. media.neliti.com [media.neliti.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 6. iipseries.org [iipseries.org]

- 7. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]

- 17. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Scaffold: A Technical Guide to the Synthesis and Characterization of 4-Methylquinolin-6-ol

Preamble for the Research Community

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning antimicrobial, anticancer, and anti-inflammatory domains.[1] Within this privileged class of heterocycles, substituted quinolinols represent critical intermediates and pharmacophores. This guide focuses on 4-Methylquinolin-6-ol (CAS 5429-01-6), a specific isomer whose detailed experimental characterization is notably scarce in publicly accessible scientific literature.

This document serves as a forward-looking technical guide for researchers and drug development professionals. In the absence of direct, published data for this compound, we will leverage established, robust synthetic methodologies for quinoline synthesis and draw upon validated spectral data from closely related structural isomers to propose a reliable pathway for its synthesis, purification, and characterization. This approach is designed to provide a strong, scientifically-grounded starting point for any research program aiming to investigate this specific molecule. Every protocol is presented with the underlying chemical logic to empower researchers to adapt and optimize these methods in the laboratory.

Section 1: Chemical Identity and Physicochemical Profile

The foundational properties of a compound are critical for its handling, formulation, and interpretation of biological data. While specific experimental data for this compound is not available, we can predict its key properties based on its structure and data from its parent compound, 6-Hydroxyquinoline.[2]

| Property | Predicted Value / Information | Rationale / Source |

| IUPAC Name | This compound | Standard nomenclature |

| Synonyms | 6-Hydroxy-4-methylquinoline, 6-Hydroxylepidine | Common alternative names[3] |

| CAS Number | 5429-01-6 | Chemical Abstracts Service Registry Number[3] |

| Molecular Formula | C₁₀H₉NO | Derived from structure |

| Molecular Weight | 159.19 g/mol | Calculated from molecular formula |

| Appearance | Predicted: Off-white to light brown solid | Analogy to related quinolinols[2] |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents (e.g., ethanol, DMSO, DMF) | The quinoline core is hydrophobic, while the hydroxyl group offers some polarity.[2] |

| pKa | Predicted: ~5.0 (quinolinium ion) and ~9.0 (phenol) | Based on the pKa of 6-Hydroxyquinoline (5.15, 8.90).[2] The methyl group is expected to have a minor electronic effect. |

| Stability | Stable under normal laboratory storage conditions. Sensitive to light and oxidation over time. | General stability of phenolic quinolines.[2] |

Section 2: Proposed Synthesis via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and versatile method for synthesizing quinolines.[4][5] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. For the synthesis of this compound, the logical precursors are p-aminophenol and methyl vinyl ketone (MVK).

The causality behind this choice is rooted in the established mechanism of the Doebner-von Miller reaction. The reaction is initiated by a conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound.[5] Subsequent acid-catalyzed cyclization and oxidation yield the final quinoline product. Using p-aminophenol ensures the hydroxyl group is positioned at C6, while MVK provides the necessary carbon backbone to form the pyridine ring with a methyl group at C4.

Logical Workflow for Synthesis and Purification

The diagram below outlines the strategic workflow from starting materials to the purified final product. This self-validating process includes in-process checks (TLC) and a final purification step to ensure the integrity of the target compound.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. guidechem.com [guidechem.com]

- 3. Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of 4-Methylquinolin-6-ol

An In-Depth Technical Guide to the Biological Activity of 4-Methylquinolin-6-ol

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic and natural products with a vast array of biological activities.[1] This guide provides a comprehensive technical overview of this compound, a specific derivative with significant therapeutic potential. While direct literature on this exact molecule is emerging, this document synthesizes data from closely related quinoline and quinolinone analogues to build a robust profile of its probable biological activities, mechanisms of action, and applications in drug discovery. We will delve into its potential as an anticancer, antimicrobial, and neuroprotective agent, supported by experimental protocols and in silico analyses. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic promise of novel quinoline derivatives.

The Quinoline Framework: A Privileged Structure in Drug Discovery

Heterocyclic compounds featuring the quinoline nucleus are of paramount importance in medicinal chemistry.[1] These structures are integral to a wide range of biologically active products and have served as foundational templates for designing new therapeutic agents.[1] The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antimalarial, antiviral, and neuroprotective activities.[1][2] The inherent properties of the quinoline system, such as its ability to intercalate DNA and interact with various enzymatic targets, make it a "privileged structure" for developing ligands against multiple biological targets.[3]

Our focus, this compound, belongs to the quinolinol subclass. The strategic placement of a methyl group at the C4 position and a hydroxyl group at the C6 position is predicted to significantly influence its physicochemical properties and biological interactions, offering a unique profile for therapeutic exploration.

Synthesis and Characterization

The synthesis of substituted quinolines is a well-established field in organic chemistry. A common and effective method for creating 4-methylquinoline derivatives is the Doebner-von Miller reaction or variations thereof, often starting from an appropriately substituted aniline. For this compound, a plausible synthetic route involves the reaction of p-aminophenol with methyl vinyl ketone.

General Synthetic Protocol: Modified Doebner-von Miller Reaction

This protocol outlines a general procedure for the synthesis of 4-methyl-6-hydroxyquinoline.

Materials:

-

p-Aminophenol

-

Methyl vinyl ketone (MVK)

-

Anhydrous zinc chloride (ZnCl₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of p-aminophenol (1 molar equivalent) in a suitable solvent like acetic acid, add a Lewis acid catalyst such as anhydrous zinc chloride (1-2 molar equivalents).[4]

-

Reagent Addition: Slowly add methyl vinyl ketone (1.2-2.0 molar equivalents) to the reaction mixture over a period of 15-30 minutes, maintaining the temperature between 70-75°C.[4]

-

Reflux: After the addition is complete, reflux the mixture for 2-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding a 10% NaOH solution until it becomes basic.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers.

-

Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General synthetic workflow for this compound.

Core Biological Activities and Mechanisms of Action

The biological profile of this compound can be inferred from the extensive research on its structural analogs. The quinoline core is a versatile pharmacophore, and its activity is finely tuned by the nature and position of its substituents.

Anticancer Activity

The quinoline scaffold is a prominent feature in many anticancer agents.[5] Derivatives have been shown to exhibit potent cytotoxic effects against a wide range of human cancer cell lines, including colon, lung, prostate, and breast carcinomas.[6]

Mechanism of Action: The anticancer effects of quinoline derivatives are often multifactorial:

-

Enzyme Inhibition: Many quinoline-based compounds act as inhibitors of critical enzymes in cancer signaling pathways. For instance, they can function as Epidermal Growth Factor Receptor (EGFR) inhibitors, disrupting cell proliferation and survival signals.[7] Some derivatives also inhibit Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair, making them particularly effective in cancers with existing DNA repair deficiencies.[8]

-

Tubulin Polymerization Inhibition: Certain 2-phenyl-4-quinolone and 4-phenyl-2-quinolone derivatives have been identified as antimitotic agents that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]

-

Induction of Oxidative Stress: Some quinazoline derivatives have been shown to stimulate the formation of intracellular reactive oxygen species (ROS) and depolarize the mitochondrial membrane, triggering apoptosis in cancer cells.[8]

Caption: Potential anticancer mechanisms of this compound.

Comparative Anticancer Activity of Related Quinolinone Derivatives:

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Modified 4-hydroxyquinolone (3g) | HCT116 (Colon) | Promising | [6] |

| 4-phenyl-2-quinolone (Cpd 22) | COLO205 (Colon) | 0.32 | [9] |

| 4-phenyl-2-quinolone (Cpd 22) | H460 (Lung) | 0.89 | [9] |

| 4-methyl-2-(3-pyridinyl)quinoline (8a) | PC3 (Prostate) | 4.40 | [10] |

| 4-methyl-2-(4-pyridinyl)quinoline (9a) | HeLa (Cervical) | 0.016 | [10] |

| 4-methyl-2-(4-pyridinyl)quinoline (9d) | MCF-7 (Breast) | 0.38 | [10] |

Antimicrobial Activity

The discovery of fluoroquinolone antibiotics, which are derivatives of 3-carboxyl-substituted 4-hydroxyquinoline, marked a significant milestone in antibacterial therapy.[11] This highlights the intrinsic potential of the quinoline scaffold as a source of antimicrobial agents.

Mechanism of Action: Fluoroquinolones exert their bactericidal effects by interfering with DNA synthesis. They inhibit two essential bacterial enzymes:

-

DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.

-

Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is crucial for decatenating replicated chromosomes, allowing for cell division.

Inhibition of these enzymes leads to a rapid halt in DNA replication and repair, ultimately causing bacterial cell death.[12] While this compound lacks the specific substitutions of modern fluoroquinolones, its core structure suggests a potential for antibacterial activity, which could be enhanced through further derivatization. Novel 4-aminoquinolines have demonstrated slight antibacterial activity against both Gram-positive and Gram-negative bacteria.[13]

Neuroprotective Effects

Recent studies have pointed to the neuroprotective potential of quinoline derivatives, particularly in the context of neurodegenerative diseases like Parkinson's Disease (PD).[2] These effects are largely attributed to their antioxidant and anti-inflammatory properties.

Mechanism of Action:

-

Antioxidant Activity: A structurally related compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), has been shown to alleviate oxidative stress.[2] Quinolines can chelate iron ions (Fe(II) and Fe(III)), preventing the formation of highly reactive hydroxyl radicals via the Fenton reaction. They can also directly scavenge free radicals, protecting cellular components like DNA from oxidative damage.[2]

-

Anti-inflammatory Action: Neuroinflammation is a key pathological feature of many neurodegenerative disorders. HTHQ was found to reduce the expression of the pro-inflammatory transcription factor NF-κB.[2] This leads to a decrease in the production of pro-inflammatory cytokines and reduces immune cell infiltration into brain tissue, thereby mitigating neuronal damage.[2] The 6-hydroxy moiety on this compound is particularly significant, as phenolic hydroxyl groups are well-known for their antioxidant capabilities.

Experimental Protocols for Biological Evaluation

To validate the inferred biological activities of this compound, a series of standardized in vitro assays are required.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol details the steps to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a promising heterocyclic compound positioned at the intersection of several key therapeutic areas. Based on robust evidence from structurally related analogues, it is poised to exhibit significant anticancer, antimicrobial, and neuroprotective activities. The 6-hydroxyl group is a key feature, likely contributing potent antioxidant properties, while the 4-methyl substitution can influence steric interactions with target enzymes and metabolic stability.

Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive screening cascade to confirm these predicted activities. In-depth mechanistic studies, including enzyme inhibition assays, cell cycle analysis, and gene expression profiling, will be crucial to elucidate its precise modes of action. Furthermore, structure-activity relationship (SAR) studies involving modifications at other positions on the quinoline ring could lead to the discovery of second-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of this compound and its derivatives represents a valuable endeavor in the ongoing quest for novel and effective therapeutic agents.

References

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023, September 21). MDPI. Retrieved January 18, 2026, from [Link]

-

Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024, April 25). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2025, October 15). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161) as a Potent and Orally Bioavailable BET Bromodomain Inhibitor. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025, February 5). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Retrieved January 18, 2026, from [Link]

-

Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors. (2023, December 5). PubMed. Retrieved January 18, 2026, from [Link]

-

In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Neuroprotective effects of polyphyllin VI against rotenone-induced toxicity in SH-SY5Y cells. (2024, May 1). N/A. Retrieved January 18, 2026, from [Link]

- An improved process for the synthesis of quinoline derivatives. (n.d.). Google Patents.

-

Biological Activities of Quinoline Derivatives. (2025, August 8). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Diverse C-6 substituted 4-methyl-2-(2-, 3- and 4-pyridinyl)quinolines: synthesis, in vitro anticancer evaluation and in silico studies. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Antibacterial activity of novel quaternary ammonium salts of quinoline and 4-pyrolidino pyridine. (n.d.). Bulgarian Chemical Communications. Retrieved January 18, 2026, from [Link]

-

Biological activities of quinoline derivatives. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

-

Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021, May 5). PubMed. Retrieved January 18, 2026, from [Link]

-

An overview of 6-bromoquinolin-4-ol derivatives (3a–3h). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Anticancer activities of tetra-, penta-, and hexacyclic phenothiazines modified with quinoline moiety. (2023, May 2). UNL Digital Commons. Retrieved January 18, 2026, from [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. (2025, March 26). PubMed. Retrieved January 18, 2026, from [Link]

-

Antibacterial, antibiofilm, and antioxidant activities of two novel metal–organic frameworks (MOFs) based on 4,6-diamino-2-pyrimidinethiol with Zn and Co metal ions as coordination polymers. (n.d.). RSC Publishing. Retrieved January 18, 2026, from [Link]

-

Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025, October 20). TÜBİTAK Academic Journals. Retrieved January 18, 2026, from [Link]

-

Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. (n.d.). N/A. Retrieved January 18, 2026, from [Link]

-

Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023, June 16). PubMed. Retrieved January 18, 2026, from [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). N/A. Retrieved January 18, 2026, from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

Sources

- 1. Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. mdpi.com [mdpi.com]

- 9. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylquinolin-6-ol Scaffold: Mechanisms of Action via Key Derivatives

An In-depth Technical Guide to the

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, renowned for the broad spectrum of biological activities exhibited by its derivatives. This technical guide provides an in-depth analysis of the 4-methylquinolin-6-ol core, focusing on the well-documented mechanisms of action of its key derivatives. As direct mechanistic studies on the parent compound are limited, this guide synthesizes current research on its derivatives to elucidate two primary modes of action: dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC), and selective inhibition of Phosphodiesterase 3 (PDE3). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the signaling pathways, experimental protocols to assess activity, and quantitative data on potent derivatives.

Introduction: The this compound Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with significant pharmacological properties.[1] The introduction of methyl and hydroxyl groups at positions 4 and 6, respectively, gives rise to this compound, a scaffold that serves as a valuable starting point for the development of potent and selective therapeutic agents. While the mechanism of action of the parent this compound has not been extensively characterized, its derivatives have emerged as highly specific modulators of key cellular signaling pathways, demonstrating the therapeutic potential inherent in this chemical framework.

This guide will explore the two most prominent and well-validated mechanisms of action associated with derivatives of this compound:

-

Dual EGFR and HDAC Inhibition: A class of derivatives has been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, and Histone Deacetylases (HDACs), enzymes crucial for epigenetic regulation. This dual-action mechanism offers a synergistic approach to cancer therapy.

-

Phosphodiesterase 3 (PDE3) Inhibition: Structurally related analogs, specifically 6-hydroxy-4-methylquinolin-2(1H)-ones, have been shown to be selective inhibitors of Phosphodiesterase 3 (PDE3), an enzyme that plays a critical role in regulating cardiac muscle contractility.[2]

By examining these derivatives, we can infer the potential biological activities of the core scaffold and provide a roadmap for future drug discovery efforts centered around this compound.

Mechanism of Action I: Dual EGFR and HDAC Inhibition

A significant breakthrough in the exploration of the this compound scaffold has been the discovery of derivatives that act as dual inhibitors of EGFR and HDACs.[1] This dual inhibition is a promising strategy in oncology, as it simultaneously targets a key signaling pathway often dysregulated in cancer and the epigenetic machinery that can contribute to drug resistance.[3]

The EGFR and HDAC Signaling Nexus

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades.[4][5] These pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are fundamental regulators of cell proliferation, survival, and differentiation.[6] Aberrant EGFR activation is a hallmark of many cancers.

Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressors.[7] HDAC inhibitors promote histone hyperacetylation, relaxing the chromatin and allowing for the re-expression of these silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis.[8]

The rationale for dual EGFR/HDAC inhibition lies in their synergistic effects. HDAC inhibitors have been shown to downregulate EGFR expression and disrupt downstream signaling, potentially overcoming resistance to EGFR-targeted therapies.[1][3]

Downstream Signaling Pathway

The dual inhibition of EGFR and HDAC by this compound derivatives leads to a multi-pronged attack on cancer cell signaling. The inhibition of EGFR directly blocks the phosphorylation and activation of downstream effectors like AKT, ERK, and p70 S6K.[1] Concurrently, HDAC inhibition leads to the hyperacetylation of histones H3 and H4, altering gene expression profiles.[1] This combined action results in potent anti-proliferative and pro-apoptotic effects.

Quantitative Data: Inhibitory Activity of Derivatives

Several derivatives of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol have demonstrated potent dual inhibitory activity. The half-maximal inhibitory concentrations (IC50) against EGFR and their anti-proliferative effects on non-small cell lung cancer (NSCLC) cell lines are summarized below.

| Compound ID | Target | IC50 (µM) | Cell Line | Anti-proliferative IC50 (µM) |

| 12c | EGFRwt | Not explicitly stated | NCI-H1975 | 0.48 ± 0.07[1] |

| 12d | EGFRwt | Not explicitly stated | NCI-H1975 | 0.35 ± 0.02[1] |

Note: While the primary article confirms target-specific EGFR inhibition in cell-free kinase assays, specific IC50 values for the enzyme were not provided in the abstract. The data presented reflects the potent anti-proliferative activity in an EGFR-mutant cell line.

Mechanism of Action II: PDE3 Inhibition

Derivatives of the structurally related 6-hydroxy-4-methylquinolin-2(1H)-one have been identified as selective inhibitors of Phosphodiesterase 3 (PDE3).[2] PDE3 is a key enzyme in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), particularly in cardiac myocytes.[9]

The Role of PDE3 in Cardiac Myocytes

In cardiac muscle cells, β-adrenergic stimulation leads to the production of cAMP, which acts as a second messenger.[10] cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in cardiac contraction, including L-type calcium channels and phospholamban. This leads to an increase in intracellular calcium and enhanced contractility (positive inotropy).

PDE3 hydrolyzes cAMP to AMP, thus terminating the signaling cascade.[11] Inhibition of PDE3 leads to elevated levels of cAMP, potentiating the effects of β-adrenergic stimulation and resulting in increased cardiac contractility.[12] This makes PDE3 inhibitors valuable as cardiotonic agents in the treatment of congestive heart failure.[2]

Downstream Signaling Pathway

By inhibiting PDE3, the 6-hydroxy-4-methylquinolin-2(1H)-one derivatives prevent the degradation of cAMP. The resulting increase in cAMP levels leads to enhanced PKA activity and subsequent phosphorylation of downstream targets, ultimately increasing the force of cardiac contraction.

Quantitative Data: Inhibitory and Inotropic Activity

A key derivative, 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one (Compound 4j), has demonstrated potent PDE3 inhibition and selective inotropic effects.

| Compound ID | Target | IC50 (µM) | Inotropic Effect (100 µM) | Chronotropic Effect (100 µM) |

| 4j | PDE3 | 0.20[2] | 165 ± 4% increase in contraction force[2] | 115 ± 7% increase in frequency rate[2] |

Experimental Protocols

To facilitate further research on the this compound scaffold and its derivatives, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro EGFR Kinase Assay (Luminescent)

This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[13]

Objective: To determine the in vitro inhibitory activity of a test compound against EGFR.

Materials:

-

Recombinant human EGFR enzyme

-

Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

ATP

-

Poly(Glu, Tyr) substrate

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO) control.

-

Enzyme Addition: Add 10 µL of diluted EGFR enzyme to each well.

-

Reaction Initiation: Add 10 µL of a master mix containing ATP and the Poly(Glu, Tyr) substrate to initiate the kinase reaction. The final reaction volume should be 25 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ADP Detection (Part 1): Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP Detection (Part 2): Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the luminescence signal against the logarithm of the test compound concentration and determine the IC50 value using a non-linear regression curve fit.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol is based on commercially available fluorometric HDAC activity assay kits.

Objective: To measure the in vitro inhibitory activity of a test compound against HDAC enzymes.

Materials:

-

HDAC enzyme source (e.g., HeLa nuclear extract or purified HDAC)

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., acetylated lysine substrate)

-

HDAC inhibitor (e.g., Trichostatin A) as a positive control

-

Developer solution

-

Test compound (dissolved in DMSO)

-

Black, opaque 96-well plates

-

Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in HDAC assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

HDAC assay buffer

-

HDAC substrate solution

-

Test compound or vehicle (DMSO) control

-

-

Reaction Initiation: Add the HDAC enzyme source to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Development: Add the developer solution to each well to stop the reaction and generate the fluorescent signal.

-

Incubation: Incubate at room temperature for 15 minutes.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Subtract the background (no enzyme control). Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Cell-Based EGFR Phosphorylation Assay (ELISA)

This protocol describes an ELISA-based method to measure the phosphorylation of EGFR in whole cells.[14]

Objective: To assess the ability of a test compound to inhibit ligand-induced EGFR autophosphorylation in a cellular context.

Materials:

-

Human cell line overexpressing EGFR (e.g., A431)

-

Cell culture medium and serum

-

96-well tissue culture plates

-

EGF (ligand)

-

Test compound (dissolved in DMSO)

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Quenching buffer

-

Blocking buffer

-

Primary antibodies: anti-phospho-EGFR and anti-total-EGFR

-

HRP-conjugated secondary antibody

-

TMB substrate solution

-

Stop solution

-

Plate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Seeding: Seed A431 cells into a 96-well plate and allow them to attach overnight.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

-

Fixing and Permeabilization: Aspirate the medium and fix the cells with fixing solution for 20 minutes.

-

Washing and Quenching: Wash the cells with wash buffer and add quenching buffer for 20 minutes.

-

Blocking: Wash and block the cells with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with either anti-phospho-EGFR or anti-total-EGFR primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Signal Development: Wash the cells and add TMB substrate. Incubate until color develops.

-

Stopping the Reaction: Add stop solution.

-

Data Acquisition: Measure the absorbance at 450 nm.

-

Data Analysis: Normalize the phospho-EGFR signal to the total-EGFR signal for each condition. Calculate the percent inhibition of EGFR phosphorylation and determine the IC50 value.

In Vitro PDE3 Enzymatic Assay (Fluorescence Polarization)

This protocol is based on commercially available fluorescence polarization (FP) assays for PDE activity.

Objective: To determine the in vitro inhibitory activity of a test compound against the PDE3 enzyme.

Materials:

-

Recombinant human PDE3A enzyme

-

PDE assay buffer

-

Fluorescein-labeled cAMP (FAM-cAMP) substrate

-

Binding agent (e.g., specific phosphate-binding nanobeads)

-

Test compound (dissolved in DMSO)

-

Selective PDE3 inhibitor (e.g., Cilostamide) as a positive control

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in PDE assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound or vehicle control.

-

Enzyme Addition: Add diluted PDE3A enzyme to each well.

-

Incubation: Pre-incubate the plate for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding the FAM-cAMP substrate.

-

Incubation: Incubate for 30-60 minutes at room temperature.

-

Termination and Binding: Add the binding agent to stop the reaction and bind to the hydrolyzed FAM-AMP.

-

Incubation: Incubate for at least 60 minutes to allow for binding equilibrium.

-

Data Acquisition: Measure the fluorescence polarization of each well. A high FP value indicates low PDE3 activity (inhibited), and a low FP value indicates high PDE3 activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design of potent and selective inhibitors of critical drug targets. The extensive research into its derivatives has unveiled two distinct and highly relevant mechanisms of action: dual EGFR/HDAC inhibition for oncology applications and PDE3 inhibition for cardiovascular diseases. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this chemical class.

Future research should focus on several key areas:

-

Direct Mechanistic Studies: Elucidating the direct biological targets and mechanism of action of the parent this compound compound.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to optimize potency, selectivity, and pharmacokinetic properties for both EGFR/HDAC and PDE3 inhibition.

-

Exploration of Other Potential Targets: Given the broad activities of quinoline derivatives, screening this compound and its analogs against other relevant biological targets is warranted.

By leveraging the insights provided in this guide, the scientific community can continue to unlock the full therapeutic potential of the this compound scaffold in the development of novel medicines.

References

- Movsesian, M. A. (2016). Novel approaches to targeting PDE3 in cardiovascular disease. Pharmacology & Therapeutics, 164, 1-9.

- (2018). Inhibit a Phosphodiesterase to Treat Heart Failure?.

- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.

- PharmGKB.

- Wikipedia. Epidermal growth factor receptor.

- Lin, Y. C., Lin, C. K., Tsai, Y. H., & Lee, S. Y. (2020). The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. The FASEB Journal, 34(7), 9260-9273.

- Kelly, W. K., & Marks, P. A. (2019). HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. Cancers, 11(10), 1579.

- Okumura, H., Hoshi, H., & Akimoto, H. (2008). Functional Role of Phosphodiesterase 3 in Cardiomyocyte Apoptosis: Implication in Heart Failure.

- Maurice, D. H., Palmer, D., & Tilley, D. G. (2009). Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart.

- BenchChem. (2025). Application Notes and Protocols for Egfr-IN-74 In Vitro Assays.

- Sadeghian, H., Seyedi, S. M., Saberi, M. R., Nick, R. S., Hosseini, A., Bakavoli, M., ... & Parsaee, H. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 917-926.

- Johnstone, R. W. (2010). Targets and downstream effects of HDAC inhibitors.

- Sadeghian, H., Seyedi, S. M., Saberi, M. R., Nick, R. S., Hosseini, A., Bakavoli, M., ... & Parsaee, H. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 917-926.

- Shakespear, M. R., Halili, M. A., Irvine, K. M., Fairlie, D. P., & Sweet, M. J. (2011). HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies. Cell Reports, 3(2), 564-573.

- CV Pharmacology. Phosphodiesterase Inhibitors.

- Sadeghian, H., Seyedi, S. M., Saberi, M. R., Nick, R. S., Hosseini, A., Bakavoli, M., ... & Parsaee, H. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 917-926.

- Qian, Y., Zhou, S., Li, J., Ma, M., Chen, H., Cao, Y., ... & Li, M. (2023). Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors. European Journal of Pharmacology, 960, 176114.

- Eckschlager, T., Plch, J., Stiborova, M., & Hrabeta, J. (2017). Histone Deacetylase Inhibitors as Anticancer Drugs. International Journal of Molecular Sciences, 18(7), 1414.

- Bolden, J. E., Peart, M. J., & Johnstone, R. W. (2006). Histone deacetylase inhibitors and cell death. Nature Reviews Drug Discovery, 5(9), 769-784.

- Patel, H. M., & Kavitha, C. (2007). An improved process for the synthesis of quinoline derivatives.

- Organic Chemistry Portal. Synthesis of 4-quinolones.

- Chen, Y., Li, S., Wang, Y., & Li, X. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances, 12(32), 20689-20693.

- Quiroga, J., Abonia, R., & Insuasty, B. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1993.

- Liu, Z., Wang, Y., Wang, Y., Li, Y., & Zhang, Y. (2022). Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II. Molecules, 27(16), 5122.

- Reaction Biology.

- Hradil, P., Kauerová, E., & Janošťáková, A. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Medicinal Chemistry, 65(7), 5486-5503.

- Szatmári, I., Fülöp, F., & Szatmári, I. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(19), 6523.

- Singh, A., Kumar, A., Singh, R. K., & Singh, R. K. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. MedChemComm, 13(4), 623-633.

- PubChem. 6-(2,6-dichlorophenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one.

- Khan, I., & Yoo, J. (2023). Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer. Cancers, 15(9), 2539.

- BPS Bioscience. PDE3A Assay Kit.

- BPS Bioscience. PDE3A (Dog) Assay Kit.

Sources

- 1. Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 6. The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. mdpi.com [mdpi.com]

- 11. ahajournals.org [ahajournals.org]

- 12. Functions of PDE3 Isoforms in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Methylquinolin-6-ol: A Technical Guide for Researchers

Introduction: Elucidating the Molecular Architecture of 4-Methylquinolin-6-ol

This compound, a heterocyclic aromatic compound, belongs to the quinoline family, a scaffold of significant interest in medicinal chemistry and materials science. The precise arrangement of its constituent atoms and functional groups dictates its chemical reactivity, biological activity, and physical properties. Therefore, unambiguous structural confirmation through a combination of modern spectroscopic techniques is a cornerstone of its scientific investigation.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations presented herein are based on established principles of spectroscopy and comparative data from closely related quinoline derivatives. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of quinoline-based molecules.

The structural elucidation of a novel or synthesized compound is a systematic process. A typical workflow involves synthesis, purification, and subsequent characterization by various spectroscopic methods to confirm the identity and purity of the target molecule.

Caption: Experimental workflow for synthesis and spectroscopic characterization.

Molecular Structure of this compound